DMTr-dH2U-amidite
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Overview
Description
DMTr-dH2U-amidite is a purine nucleoside analog. Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies. The anticancer mechanisms in this process rely on inhibition of DNA synthesis and induction of apoptosis .
Preparation Methods
DMTr-dH2U-amidite is synthesized through a series of chemical reactions involving protected nucleosides. The synthetic routes and reaction conditions can vary, but they generally include the use of protecting groups such as dimethoxytrityl (DMTr) and the use of reagents like phosphoramidite chloride .
Chemical Reactions Analysis
DMTr-dH2U-amidite undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the phosphite triester to a phosphate triester.
Reduction: This reaction can be used to remove protecting groups.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents used in these reactions include oxidizing agents like iodine and reducing agents like thiols . The major products formed from these reactions are typically oligonucleotides with modified nucleosides .
Scientific Research Applications
DMTr-dH2U-amidite has several scientific research applications, including:
Chemistry: It is used in the synthesis of oligonucleotides, which are short fragments of nucleic acids.
Biology: It is used in the study of DNA and RNA synthesis and function.
Industry: It is used in the production of synthetic nucleotides for research and development
Mechanism of Action
The mechanism of action of DMTr-dH2U-amidite involves the inhibition of DNA synthesis and the induction of apoptosis. As a purine nucleoside analog, it targets indolent lymphoid malignancies by incorporating into the DNA and disrupting its replication .
Comparison with Similar Compounds
DMTr-dH2U-amidite is unique compared to other purine nucleoside analogs due to its specific structure and function. Similar compounds include other nucleoside analogs like fludarabine and cladribine, which also have antitumor activity but differ in their chemical structure and specific applications .
Properties
Molecular Formula |
C39H47N4O7P |
---|---|
Molecular Weight |
714.8 g/mol |
IUPAC Name |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(4-oxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C39H47N4O7P/c1-28(2)43(29(3)4)51(48-24-10-22-40)50-35-25-38(42-23-21-37(44)41-27-42)49-36(35)26-47-39(30-11-8-7-9-12-30,31-13-17-33(45-5)18-14-31)32-15-19-34(46-6)20-16-32/h7-9,11-21,23,27-29,35-36,38H,10,24-26H2,1-6H3/t35-,36+,38+,51?/m0/s1 |
InChI Key |
KMZDUEOOUPMTJZ-CWDWRSLKSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=O)N=C5 |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=O)N=C5 |
Origin of Product |
United States |
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